molecular formula C16H17FN2O3S B5702023 N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5702023
M. Wt: 336.4 g/mol
InChI Key: WZGLVJYENJQRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as FMG-9, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body.

Mechanism of Action

FMG-9 works by inhibiting the enzyme N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that play a crucial role in regulating various physiological processes such as pain perception, mood, and appetite. By inhibiting N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, FMG-9 increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and physiological effects:
FMG-9 has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain, increase appetite, and improve mood. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

FMG-9 has several advantages for lab experiments. It is a potent and selective inhibitor of N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, making it an ideal tool for studying the role of endocannabinoids in various physiological processes. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of FMG-9. One area of research is the development of more effective and selective N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors. Another area of research is the study of the potential therapeutic applications of FMG-9 in various diseases such as cancer, epilepsy, and neurodegenerative disorders. Additionally, the study of the physiological and biochemical effects of FMG-9 on the endocannabinoid system is an area of ongoing research.

Synthesis Methods

FMG-9 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 4-fluoroaniline and 4-methylbenzaldehyde to form an intermediate product. This intermediate is then reacted with methylsulfonyl chloride to form the final product, FMG-9.

Scientific Research Applications

FMG-9 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant properties. It has also been studied for its potential use in the treatment of various diseases such as neuropathic pain, epilepsy, and cancer.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-12-3-9-15(10-4-12)19(23(2,21)22)11-16(20)18-14-7-5-13(17)6-8-14/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGLVJYENJQRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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